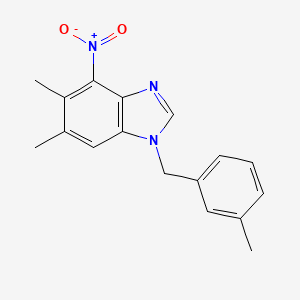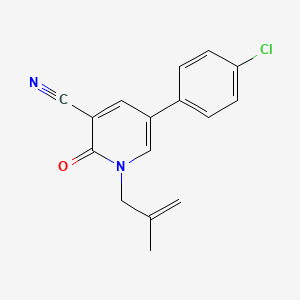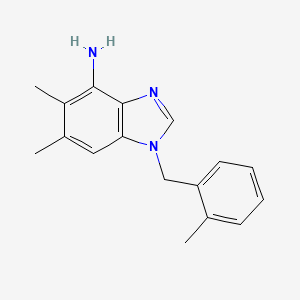![molecular formula C15H13F3N4O B3035898 4-(Dimethylamino)-2-[4-(trifluoromethoxy)anilino]nicotinonitrile CAS No. 338773-51-6](/img/structure/B3035898.png)
4-(Dimethylamino)-2-[4-(trifluoromethoxy)anilino]nicotinonitrile
Descripción general
Descripción
The compound is a derivative of aniline and pyridine, containing dimethylamino, trifluoromethoxy, and nitrile groups . Anilines are primary amines that have the amino group connected to a phenyl group. Pyridines are aromatic compounds with a ring structure that includes one nitrogen atom and five carbon atoms. The dimethylamino group consists of a nitrogen atom bonded to two methyl groups and one other group. The trifluoromethoxy group contains a carbon atom bonded to three fluorine atoms and one oxygen atom, and the nitrile group consists of a carbon atom triple-bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The electron-withdrawing nitrile and trifluoromethoxy groups could potentially have a significant impact on the electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitrile, trifluoromethoxy, and dimethylamino groups would likely make the compound polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación
Regioselective Synthesis : Delvare, Koza, and Morgentin (2011) demonstrated the use of palladium(0) for highly regioselective C-2 amination of 4,6-dichloronicotinonitrile, leading to the synthesis of 4-chloro-6-anilino nicotinonitrile compounds (Delvare, Koza, & Morgentin, 2011).
Conformational Changes : Grassian et al. (1989) investigated conformational changes upon S1←S0 excitation in 4‐dimethylaminobenzonitrile and some of its chemical analogs, including 4‐(d6‐dimethylamino)benzonitrile, showing significant peaks in the spectrum related to the dimethylamino group motions (Grassian, Warren, Bernstein, & Secor, 1989).
Photophysics of Donor-Acceptor Stilbenes : Lapouyade et al. (1992) studied the photophysics of selectively bridged 4-(dimethylamino)-4'-cyanostilbenes. They observed strongly red-shifted fluorescence spectra and significant changes in fluorescence quantum yields and lifetimes depending on the structural arrangement (Lapouyade et al., 1992).
Nonadiabatic Relaxation Dynamics : Kochman et al. (2015) reported simulations on the early events in the nonadiabatic relaxation dynamics of 4-(N,N-Dimethylamino)benzonitrile, providing insights into the internal conversion processes following photoexcitation (Kochman, Tajti, Morrison, & Miller, 2015).
Charge-Transfer Dynamics : Rhinehart, Challa, and McCamant (2012) probed the multimode charge-transfer dynamics of 4-(dimethylamino)benzonitrile using ultraviolet femtosecond stimulated Raman spectroscopy, revealing detailed information about the intramolecular charge transfer process (Rhinehart, Challa, & McCamant, 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(dimethylamino)-2-[4-(trifluoromethoxy)anilino]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O/c1-22(2)13-7-8-20-14(12(13)9-19)21-10-3-5-11(6-4-10)23-15(16,17)18/h3-8H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYWZDCVYFBTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)OC(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035815.png)
![1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035817.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-[(2-chlorophenyl)sulfanyl]-2-propanol](/img/structure/B3035820.png)
![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-[3-(trifluoromethyl)phenyl]sulfanylpyrrolidine-2,5-dione](/img/structure/B3035823.png)
![1-(4-bromophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B3035825.png)
![5-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-2-phenyl-1,2,4-triazolidin-3-one](/img/structure/B3035826.png)


![3,4-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3035829.png)



![3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B3035835.png)
